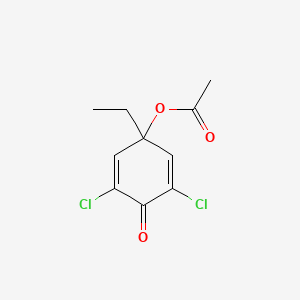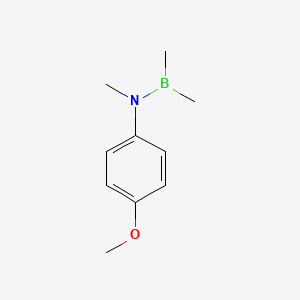
(2,4-Dinitro-6-nitrosophenyl)(2,6-dinitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dinitro-6-nitrosophenyl)(2,6-dinitrophenyl)methanone is a complex organic compound characterized by the presence of multiple nitro and nitroso groups attached to a phenyl ring
Méthodes De Préparation
The synthesis of (2,4-Dinitro-6-nitrosophenyl)(2,6-dinitrophenyl)methanone typically involves nitration reactions. One common method includes the nitration of phenol with nitric acid, followed by further nitration steps to introduce additional nitro groups. The reaction conditions often require careful control of temperature and the use of concentrated nitric acid to achieve the desired product . Industrial production methods may involve similar nitration processes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Des Réactions Chimiques
(2,4-Dinitro-6-nitrosophenyl)(2,6-dinitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Applications De Recherche Scientifique
(2,4-Dinitro-6-nitrosophenyl)(2,6-dinitrophenyl)methanone has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of (2,4-Dinitro-6-nitrosophenyl)(2,6-dinitrophenyl)methanone involves its interaction with molecular targets, such as enzymes and receptors. The nitro and nitroso groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative phosphorylation and other metabolic processes .
Comparaison Avec Des Composés Similaires
Similar compounds to (2,4-Dinitro-6-nitrosophenyl)(2,6-dinitrophenyl)methanone include:
2,4-Dinitrophenol: Known for its use in biochemical studies and as a metabolic stimulant.
2,4-Dinitro-6-nitrosophenylmethanol: Shares structural similarities but differs in its functional groups.
Bis(3-methyl-2,6-dinitrophenyl)methanethione: Another related compound with distinct chemical properties
Propriétés
Numéro CAS |
61348-84-3 |
|---|---|
Formule moléculaire |
C13H5N5O10 |
Poids moléculaire |
391.21 g/mol |
Nom IUPAC |
(2,4-dinitro-6-nitrosophenyl)-(2,6-dinitrophenyl)methanone |
InChI |
InChI=1S/C13H5N5O10/c19-13(12-8(16(23)24)2-1-3-9(12)17(25)26)11-7(14-20)4-6(15(21)22)5-10(11)18(27)28/h1-5H |
Clé InChI |
WLJCMXINPAQAHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])N=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


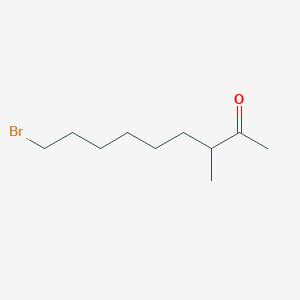
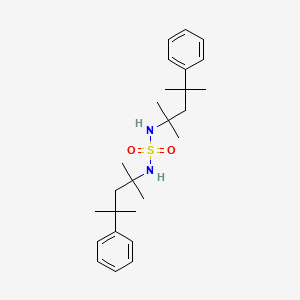
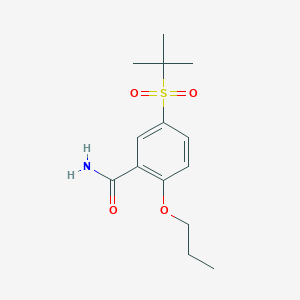
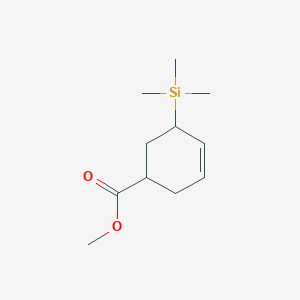

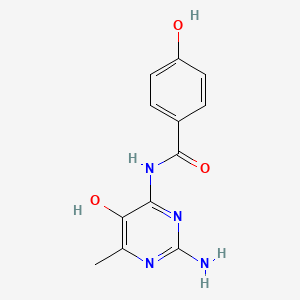
![N-(2,3-Dichlorophenyl)-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14586527.png)
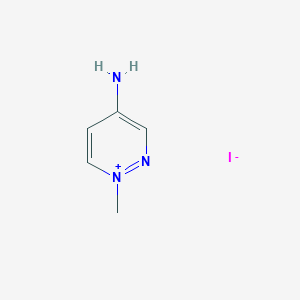
![Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]-](/img/structure/B14586542.png)

![(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine](/img/structure/B14586564.png)

